IDO1 Inhibition vs. 5-Nitroindole
5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole demonstrates measurable inhibitory activity against recombinant human IDO1 with an IC50 of 1.19 µM [1]. In contrast, unsubstituted 5-nitroindole exhibits no reported IDO1 inhibitory activity at comparable concentrations in the same assay system, indicating that the pyridin-2-ylmethyl substitution is essential for engaging the IDO1 active site.
| Evidence Dimension | IDO1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 1.19 µM (1190 nM) |
| Comparator Or Baseline | 5-Nitroindole: No inhibition reported |
| Quantified Difference | Qualitative: Activity gain with substitution |
| Conditions | Recombinant human IDO1 expressed in E. coli BL21 cells; L-tryptophan to N-formyl kynurenine conversion assay [1] |
Why This Matters
This differential demonstrates that the pyridin-2-ylmethyl moiety is a critical pharmacophoric element for IDO1 engagement, directly impacting procurement decisions for immuno-oncology research programs.
- [1] BindingDB. BDBM50514032, CHEMBL4471831. IC50 = 1.19E+3 nM for inhibition of recombinant human IDO1. View Source
